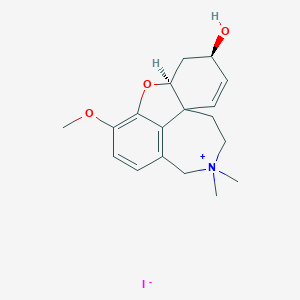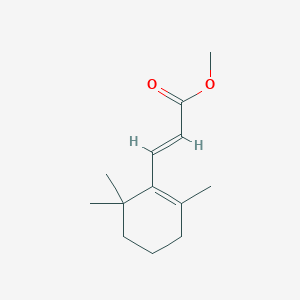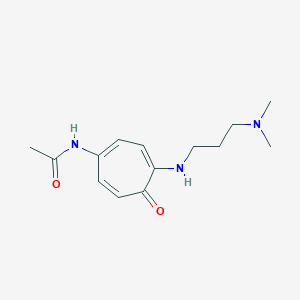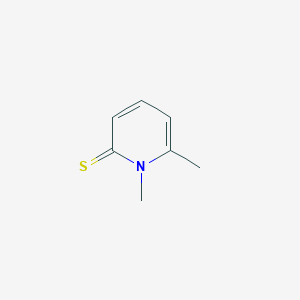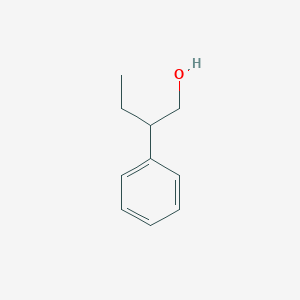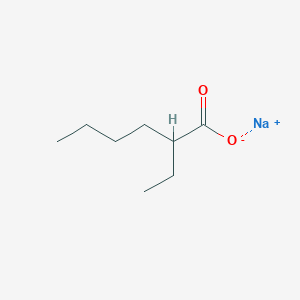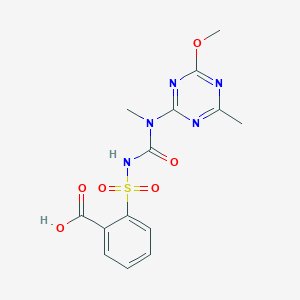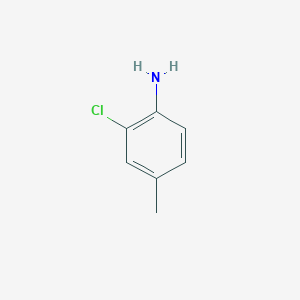
Phenol, 4-ethyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-ethyl-, sodium salt is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as sodium p-ethylphenolate and has been synthesized using different methods.
Mechanism of Action
Sodium p-ethylphenolate acts as a nucleophile due to the presence of the phenolate ion. It can react with electrophiles such as alkyl halides to form alkylated derivatives. In addition, it can coordinate with transition metals to form coordination complexes. The mechanism of action of sodium p-ethylphenolate depends on the specific application and the reaction conditions.
Biochemical and Physiological Effects:
Sodium p-ethylphenolate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial properties and has been used as a preservative in cosmetic products. Further studies are needed to determine its potential toxicity and adverse effects.
Advantages and Limitations for Lab Experiments
Sodium p-ethylphenolate has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. In addition, it can be used as a mild base in organic synthesis reactions. However, sodium p-ethylphenolate has some limitations. It is highly hygroscopic and can absorb moisture from the air, which can affect its reactivity. Furthermore, it can react with acidic compounds and decompose under certain conditions.
Future Directions
There are several future directions for the use of sodium p-ethylphenolate in scientific research. It has potential applications in the development of new catalysts, ligands, and stabilizers for various chemical reactions. Furthermore, it can be used as a starting material for the synthesis of new pharmaceuticals. Further studies are needed to determine its potential applications in different fields and to optimize its synthesis and reactivity.
Conclusion:
In conclusion, sodium p-ethylphenolate is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its scientific research applications. Further studies are needed to determine its biochemical and physiological effects and to optimize its use in lab experiments. Sodium p-ethylphenolate has several advantages and limitations, and there are several future directions for its use in scientific research.
Synthesis Methods
Sodium p-ethylphenolate can be synthesized using different methods. One of the most common methods is the reaction of p-ethylphenol with sodium hydroxide. This reaction produces sodium p-ethylphenolate and water. The reaction is carried out under reflux conditions and requires careful handling due to the corrosive nature of sodium hydroxide.
Scientific Research Applications
Sodium p-ethylphenolate has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. Furthermore, sodium p-ethylphenolate has been used as a corrosion inhibitor and as an intermediate in the production of pharmaceuticals.
properties
CAS RN |
19277-91-9 |
|---|---|
Molecular Formula |
C8H9NaO |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
InChI Key |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
Isomeric SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Canonical SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
Other CAS RN |
19277-91-9 |
Related CAS |
123-07-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
